molecular formula C29H31N3O6 B12495757 Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12495757
M. Wt: 517.6 g/mol
InChI Key: SOOBYNGDPCIMTQ-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylpiperazine moiety and a methoxyphenoxyacetamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-benzoylpiperazine, followed by its reaction with ethyl 4-aminobenzoate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoylpiperazine moiety may interact with neurotransmitter receptors, while the methoxyphenoxyacetamido group can influence enzyme activity. These interactions can lead to various biological effects, including modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H31N3O6

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C29H31N3O6/c1-3-37-29(35)22-9-14-26(31-15-17-32(18-16-31)28(34)21-7-5-4-6-8-21)25(19-22)30-27(33)20-38-24-12-10-23(36-2)11-13-24/h4-14,19H,3,15-18,20H2,1-2H3,(H,30,33)

InChI Key

SOOBYNGDPCIMTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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